molecular formula C9H8ClN3 B2791575 12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene CAS No. 1565328-09-7

12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene

Cat. No.: B2791575
CAS No.: 1565328-09-7
M. Wt: 193.63
InChI Key: FHANPTLUQALOHY-UHFFFAOYSA-N
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Description

12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.64 g/mol . This compound is known for its unique tricyclic structure, which includes a chloro group and three nitrogen atoms. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted cyclopentadiene with a triazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cycloaddition Reactions: The tricyclic structure allows for cycloaddition reactions with dienophiles or other reactive species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve solvents like acetonitrile or DMF and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products may include nitroso or nitro derivatives.

    Reduction: Reduced products typically involve the removal of the chloro group or reduction of nitrogen-containing rings.

Scientific Research Applications

12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene involves its interaction with specific molecular targets. The chloro group and triazole ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 12-Chloro-10-{[(4-chlorophenyl)sulfanyl]methyl}-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(8),2(6),9,11-tetraene
  • 12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(8),2(6),9,11-tetraene

Uniqueness

12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene is unique due to its specific tricyclic structure and the presence of a chloro group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

12-chloro-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-8-6-2-1-3-7(6)12-13(8)5-4-11-9/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHANPTLUQALOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=NC=CN3N=C2C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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